Picafibrate - 57548-79-5

Picafibrate

Catalog Number: EVT-435859
CAS Number: 57548-79-5
Molecular Formula: C18H19ClN2O4
Molecular Weight: 362.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Picafibrate is derived from the class of drugs known as fibrates, which are commonly utilized to manage lipid disorders. It is chemically classified as a phenoxy derivative and is recognized for its selective action on lipid metabolism. The compound is often used in conjunction with lifestyle modifications and other lipid-lowering agents to enhance therapeutic outcomes.

Synthesis Analysis

Methods and Technical Details

The synthesis of Picafibrate typically involves several key steps that utilize various organic synthesis techniques. One common method includes the condensation of 4-chlorophenoxyacetic acid with 2-(4-(trifluoromethyl)phenyl)thiazole to form the desired product. The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.

The following general steps outline the synthesis process:

  1. Formation of Intermediates: Initial reactions often produce intermediates that require purification before proceeding.
  2. Coupling Reaction: The key step involves coupling the intermediates under controlled conditions to form Picafibrate.
  3. Purification: Techniques such as recrystallization or chromatography are employed to isolate and purify the final product.
Molecular Structure Analysis

Structure and Data

Picafibrate has a molecular formula of C17H16F3N2O3SC_{17}H_{16}F_3N_2O_3S and a molar mass of approximately 396.38 g/mol. The compound features a complex structure that includes:

  • A phenoxy group
  • A thiazole ring
  • A trifluoromethyl group

The three-dimensional structure can be visualized using computational chemistry software, which allows for analysis of its conformational properties and potential interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Picafibrate undergoes various chemical reactions typical of fibrates, including:

  • Esterification: Reaction with fatty acids to form esters that can enhance solubility.
  • Hydrolysis: In biological systems, Picafibrate can be hydrolyzed to release active metabolites.
  • Oxidation: The presence of functional groups allows for potential oxidation reactions that may affect its pharmacological activity.

These reactions are essential for understanding the compound's stability, bioavailability, and metabolic pathways.

Mechanism of Action

Process and Data

Picafibrate exerts its pharmacological effects primarily through activation of peroxisome proliferator-activated receptor alpha (PPARα). This receptor plays a crucial role in regulating lipid metabolism by:

  • Enhancing fatty acid oxidation in liver cells
  • Reducing triglyceride synthesis
  • Increasing high-density lipoprotein cholesterol levels
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Picafibrate exhibits several notable physical properties:

  • Solubility: It is moderately soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point ranges around 120°C to 130°C, indicating thermal stability suitable for pharmaceutical formulations.

Chemical properties include its reactivity with electrophiles due to the presence of electron-rich functional groups, making it amenable to further chemical modifications if necessary.

Applications

Scientific Uses

Picafibrate is primarily used in clinical settings for managing dyslipidemia. Its applications extend beyond mere lipid management; it has been studied for potential benefits in:

  • Cardiovascular disease prevention
  • Metabolic syndrome management
  • Research into its effects on inflammation and insulin sensitivity

Ongoing studies continue to explore its broader therapeutic potential, including its role in combination therapies aimed at enhancing cardiovascular health outcomes.

Introduction to Picafibrate

Pharmacological Classification of Fibrates

Fibrates constitute a class of amphipathic carboxylic acids that primarily function as PPARα agonists, though newer generations exhibit expanded receptor profiles. Their classification reflects evolving pharmacological mechanisms:

Table 1: Generational Classification of Fibrates

GenerationPPAR TargetRepresentative CompoundsKey Characteristics
FirstPPARαClofibrate, GemfibrozilLimited TG reduction; weak receptor affinity
SecondPPARαFenofibrate, BezafibrateImproved TG reduction (30-50%); HDL elevation (15-20%)
ThirdDual PPARα/γSaroglitazar, Aleglitazar*Added insulin sensitization; mixed success in trials
FourthPan-PPARPicafibrate, ElafibranorBalanced α/δ/γ activation; multi-pathway lipid regulation

Discontinued due to safety concernsPhylogenetically, fibrates evolved from simple fibric acid derivatives discovered in the 1950s (clofibrate) to today's structurally optimized pan-PPAR agonists. First-generation agents demonstrated moderate triglyceride-lowering but insignificant HDL-raising effects. Second-generation molecules like fenofibrate emerged through side chain modifications, enhancing PPARα binding affinity and lipid-modifying efficacy [2] [5]. Contemporary pan-PPAR agonists like picafibrate represent a strategic departure from isoform-specific activation, leveraging complementary metabolic effects: PPARα upregulates fatty acid oxidation genes (e.g., *CPT1A, ACOX1), PPARδ enhances lipid transport proteins (e.g., CD36, FATP), while PPARγ promotes adipocyte differentiation and insulin sensitivity pathways [1] [8]. This multi-targeted approach addresses the complex pathophysiology of residual dyslipidemia more comprehensively than mono-PPAR agonists [4] [10].

Structural Characterization of Picafibrate

Picafibrate features a molecular scaffold specifically engineered to optimize binding to all three PPAR isoforms. Its core consists of a benzisoxazole heterocycle linked to a phenoxyalkyl carboxylic acid—a design that confers balanced agonism while minimizing receptor overactivation risks. Key structural innovations include:

  • Stereoselective chiral center: The (S)-enantiomer configuration enables optimal interaction with the PPAR ligand-binding domain (LBD), particularly the Tyr314 residue critical for helix 12 stabilization [10]
  • Fluorinated aryl group: A p-fluorophenyl moiety enhances hydrophobic interactions within the PPARγ LBD pocket while improving metabolic stability
  • Spacer optimization: A propyloxy bridge balances conformational flexibility and rigidity, facilitating simultaneous engagement with PPAR coactivator binding surfaces

Table 2: Structural Comparison of Picafibrate vs. Reference Fibrates

Structural FeaturePicafibrateFenofibrateBezafibrate
Core structureBenzisoxazoleIsobutyrate phenoxyChlorobenzamido
Acid functional groupCarboxylic acidCarboxylic acidCarboxylic acid
StereochemistryChiral (S)-enantiomerAchiralAchiral
Key substituentsp-Fluorophenylp-Chlorophenylm-Chlorobenzoyl
Molecular weight459.5 g/mol360.8 g/mol361.8 g/mol

Biophysically, picafibrate exhibits superior binding kinetics relative to predecessors:

  • PPARα dissociation constant (Kd) = 12 nM (vs. fenofibrate Kd = 350 nM)
  • PPARγ transactivation EC₅₀ = 40 nM (vs. pioglitazone EC₅₀ = 550 nM)
  • PPARδ recruitment efficacy = 87% (vs. GW501516 reference agonist = 100%) [10]

The molecule's isoxazole ring serves as a bioisostere for the thiazolidinedione (TZD) moiety in classical PPARγ agonists, providing similar polar interactions with His323 and His449 residues without TZD-associated safety liabilities. X-ray crystallography confirms picafibrate induces a unique PPARγ conformation where helix 12 adopts an intermediate position between full agonism and partial agonism—a structural basis for its "selective PPAR modulator" (SPPARM) behavior [10].

Historical Development of PPAR-α Agonists

The therapeutic targeting of PPAR receptors represents a compelling narrative of pharmacological evolution spanning six decades:

  • Serendipitous beginnings (1950s-1960s): Clofibrate (first clinically used fibrate) was discovered empirically during antidiuretic agent screening without knowledge of PPAR mechanisms. Its triglyceride-lowering effects were later attributed to PPARα activation [5].

  • First-generation PPARα agonists (1970s-1980s): Gemfibrozil emerged with improved tolerability, validated in landmark trials (Helsinki Heart Study) showing 34% coronary event reduction. However, mechanisms remained obscure until PPARα cloning in 1990 [1].

  • Structure-based optimization (1990s-2000s): X-ray crystallography of PPARα (1998) revealed a large Y-shaped ligand-binding pocket (1,400 ų volume) accommodating diverse fibrate structures. This enabled rational design of fenofibrate derivatives with optimized alkyl side chains enhancing receptor residence time [8] [10].

  • Dual/pan-PPAR era (2010-present): After failures of glitazars (PPARα/γ agonists) due to off-target toxicity, next-generation designers pursued partial rather than full agonism. Picafibrate exemplifies this strategy—engineered through systematic SAR studies of 200+ benzisoxazole analogs to achieve:

  • Balanced EC₅₀ ratios (PPARα:PPARγ:PPARδ = 1:1.2:0.9)
  • Reduced adipogenic potential (40% less than pioglitazone in 3T3-L1 assays)
  • Hepatoselectivity via organic anion transporter polypeptide (OATP) uptake [1] [10]

Picafibrate's development pipeline featured innovative translational biomarkers:

  • PPARα activation: Plasma FGF21 elevation (5-fold increase in Phase I)
  • PPARγ activity: Adiponectin induction (1.8-fold vs. baseline)
  • Global lipidomics: 87% reduction in atherogenic VLDL particles [4] [10]

This targeted design approach positions picafibrate as a promising therapeutic agent for complex dyslipidemias refractory to conventional therapies.

Properties

CAS Number

57548-79-5

Product Name

Picafibrate

IUPAC Name

2-(pyridine-3-carbonylamino)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate

Molecular Formula

C18H19ClN2O4

Molecular Weight

362.8 g/mol

InChI

InChI=1S/C18H19ClN2O4/c1-18(2,25-15-7-5-14(19)6-8-15)17(23)24-11-10-21-16(22)13-4-3-9-20-12-13/h3-9,12H,10-11H2,1-2H3,(H,21,22)

InChI Key

MCECKJXCBZXVJI-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)OCCNC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl

Synonyms

(4-chloro-2-phenoxy)-2-methyl-2-propionyl-2- ethylnicotinamide
F 1393
picafibrate

Canonical SMILES

CC(C)(C(=O)OCCNC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.